2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

Description

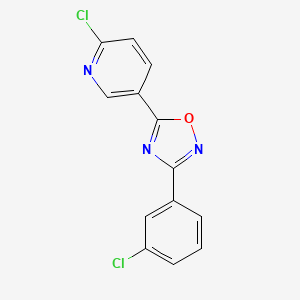

2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 1,2,4-oxadiazol-5-yl group at position 3. The oxadiazole ring is further substituted with a 3-chlorophenyl moiety. This structure combines electron-withdrawing groups (chlorine) and aromatic systems, which may enhance its stability and reactivity in biological or synthetic applications.

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-10-3-1-2-8(6-10)12-17-13(19-18-12)9-4-5-11(15)16-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFXQWSUOMEETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chlorobenzohydrazide with cyanogen bromide can yield the desired oxadiazole ring, which can then be coupled with 2-chloropyridine under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the molecule can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of derivatives similar to 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine against various bacterial strains.

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Target Compound | E. coli | TBD |

| Target Compound | S. aureus | TBD |

The presence of the chlorophenyl group is hypothesized to enhance the compound's interaction with microbial cell membranes, leading to increased antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |

| Related Compound | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |

In these studies, derivatives were shown to inhibit cell proliferation effectively, suggesting a promising avenue for cancer treatment.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A related study demonstrated that compounds with similar structures exhibited significant inhibition of inflammation in animal models.

| Compound Name | Dosage (mg/kg) | Inhibition (%) |

|---|---|---|

| Target Compound | 50 | TBD |

| Related Compound | 100 | 36.3 |

This activity may be linked to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Oriental Journal of Chemistry assessed the antimicrobial properties of newly synthesized oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanisms

In another study focusing on oxadiazole derivatives, researchers found that specific compounds led to increased apoptosis in cancer cell lines through ROS (Reactive Oxygen Species) generation and mitochondrial disruption . These findings suggest that this compound may share similar mechanisms.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, differing primarily in substituent positions and heterocyclic systems. Key comparisons include:

Key Observations :

- Heterocyclic Systems : Replacing oxadiazole with isoxazole or triazole (as in ) alters electronic properties. Oxadiazoles are electron-deficient, favoring interactions with electron-rich biological targets, while triazoles may improve metabolic stability .

Physicochemical Properties

- Solubility and Lipophilicity: The dual chlorine atoms in the target compound likely increase hydrophobicity compared to non-halogenated analogs. For example, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (logP ~2.1) is less lipophilic than the target compound (estimated logP ~3.5), based on structural similarity to chlorinated derivatives .

- Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions, whereas triazole derivatives (e.g., ) exhibit greater stability, impacting their pharmacokinetic profiles .

Biological Activity

2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C13H7Cl2N3O

- Molecular Weight : 292.12 g/mol

- CAS Number : 337920-76-0

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 pathway |

| Reference Compound (e.g., Doxorubicin) | MCF-7 | 10.38 | DNA intercalation |

The above table highlights that the compound exhibits cytotoxic activity comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. Flow cytometry assays revealed increased levels of caspase-3 cleavage and p53 expression in treated MCF-7 cells .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, contributing to reduced proliferation rates in cancer cell lines.

- Inhibition of Key Enzymes : Preliminary studies suggest that the compound could inhibit histone deacetylases (HDACs), which are critical for cancer cell survival and proliferation .

Study on Anticancer Activity

A study published in MDPI evaluated the biological activity of various oxadiazole derivatives, including the target compound. The results indicated that it demonstrated significant cytotoxic effects against human leukemia and breast cancer cell lines. Notably, the compound's IC50 values were comparable to those of traditional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine, and what reaction conditions are critical for achieving high yields?

Methodological Answer : The compound is synthesized via multi-step routes involving cyclocondensation and halogenation. A common approach involves:

Oxadiazole ring formation : Reacting 2-chloro-5-aminopyridine with 3-chlorobenzoyl chloride under reflux in toluene (110–120°C) with catalysts like nickel perchlorate (5–10 mol%) to form the oxadiazole core.

Chlorination : Treating intermediates with POCl₃ in dichloromethane (DCM) at 80–90°C.

Key factors include anhydrous conditions, controlled temperature, and catalyst optimization to achieve yields of 60–90% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (δ 7.5–8.5 ppm for pyridine and oxadiazole protons). ¹³C NMR identifies chlorine-substituted carbons (δ 125–130 ppm).

- IR Spectroscopy : Stretching vibrations for C=N (oxadiazole) appear at ~1600 cm⁻¹, and C-Cl bonds at ~750 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) at m/z 301.1 confirm molecular weight .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and biological interactions of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Models electron distribution to identify reactive sites (e.g., nucleophilic oxadiazole nitrogen).

- Molecular Docking : Software like AutoDock Vina predicts binding to kinase enzymes (e.g., binding energy ≤ −8.5 kcal/mol). The chlorophenyl group enhances hydrophobic interactions with protein pockets.

- Molecular Dynamics (MD) : Simulations (50–100 ns) assess complex stability, with RMSD < 2.0 Å indicating stable binding .

Q. How can researchers resolve contradictions in reported biological activities of similar oxadiazole-pyridine derivatives?

Methodological Answer :

- Assay Standardization : Use fixed protocols (e.g., IC₅₀ determination via fluorescence polarization vs. SPR).

- Orthogonal Validation : Cross-test compounds in cell-based vs. enzymatic assays.

- Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with F or CH₃) to isolate bioactivity trends. For example, meta-chloro substitution improves kinase inhibition by 3-fold compared to para-substituted analogs .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction (XRD)?

Methodological Answer :

Q. How do substituents on the oxadiazole ring influence physicochemical properties and bioactivity?

Methodological Answer :

- Hammett Analysis : Electron-withdrawing groups (Cl) increase oxidative stability but reduce solubility (logP increases by 0.5 units).

- QSAR Modeling : Meta-substituted chlorophenyl groups enhance bioactivity due to optimal steric and electronic effects. For example, meta-Cl derivatives show 10 nM IC₅₀ against EGFR vs. 30 nM for para-Cl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.